Sigma-LIGAND-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H33NO4 |

|---|---|

Peso molecular |

435.6 g/mol |

Nombre IUPAC |

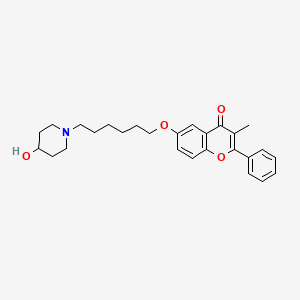

6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C27H33NO4/c1-20-26(30)24-19-23(11-12-25(24)32-27(20)21-9-5-4-6-10-21)31-18-8-3-2-7-15-28-16-13-22(29)14-17-28/h4-6,9-12,19,22,29H,2-3,7-8,13-18H2,1H3 |

Clave InChI |

RFUIYSLMVBVREF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4 |

Sinónimos |

6-(6-(4-hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride NPC 16377 NPC-16377 |

Origen del producto |

United States |

Foundational & Exploratory

The Sigma-1 Receptor: A Historical Journey from Enigmatic Target to Therapeutic Hope

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially misidentified as a subtype of the opioid receptor family, the Sigma-1 Receptor (S1R) has traversed a fascinating scientific journey to be recognized as a unique, ligand-operated chaperone protein.[1][2][3] Residing primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER), this enigmatic protein has emerged as a critical modulator of intracellular signaling, with profound implications for a myriad of physiological and pathological processes.[4][5] Its involvement in cellular functions ranging from calcium homeostasis and ion channel modulation to neuronal plasticity and cell survival has positioned the S1R as a promising therapeutic target for a wide spectrum of disorders, including neurodegenerative diseases, psychiatric conditions, and chronic pain. This technical guide provides a comprehensive overview of the history, discovery, and pharmacology of S1R ligands, complete with detailed experimental protocols and visual representations of its complex signaling pathways, to aid researchers and drug development professionals in their exploration of this intriguing molecular target.

A Serendipitous Discovery and Evolving Understanding

The story of the S1R began in the 1970s when researchers observed peculiar psychotomimetic effects of the benzomorphan opioid, (±)-SKF-10,047, that were distinct from those mediated by known opioid receptors. This led to the initial classification of a "sigma" opioid receptor. However, subsequent studies revealed that the dextrorotatory isomer, (+)-SKF-10,047, which lacks significant affinity for classical opioid receptors, was primarily responsible for these unique effects. A pivotal moment came with the discovery that the prototypical S1R ligand, (+)-pentazocine, also exhibited this stereoselectivity. Further pharmacological characterization led to the distinction between two subtypes: the Sigma-1 and Sigma-2 receptors, with the S1R showing a higher affinity for dextrorotatory benzomorphans. The cloning of the S1R in 1996 definitively established it as a non-opioid receptor, sharing no sequence homology with any other mammalian protein. This discovery marked a paradigm shift in the field, unveiling the S1R as a unique entity. The contemporary understanding of the S1R is that of a ligand-operated intracellular chaperone protein. In its resting state, it is associated with the Binding Immunoglobulin Protein (BiP), another ER chaperone. Upon stimulation by agonist ligands or cellular stress, the S1R dissociates from BiP and can translocate to other cellular compartments to interact with and modulate the function of a variety of "client" proteins, including ion channels and G-protein-coupled receptors.

The Ligand Landscape: From Broad-Spectrum to High Selectivity

The diverse pharmacology of the S1R is reflected in the wide array of chemical scaffolds that can bind to it. The development of S1R ligands has evolved from compounds with broad receptor-binding profiles to highly selective agonists and antagonists, which have been instrumental in elucidating the receptor's function.

First-Generation and Non-Selective Ligands

The initial exploration of the S1R was conducted using ligands that, while instrumental, often displayed affinity for other receptors.

-

(+)-SKF-10,047 (N-allylnormetazocine): This prototypical sigma ligand was crucial in the initial characterization of the receptor but also interacts with NMDA receptors.

-

(+)-Pentazocine: An opioid analgesic that exhibits a higher affinity for the S1R than its levorotatory isomer and has been widely used as a tool compound.

-

Haloperidol: A butyrophenone antipsychotic with high affinity for the S1R, often used as a reference antagonist, though it also potently blocks dopamine D2 receptors.

-

Ditran (a mixture of JB-329 and JB-318): Anticholinergic compounds that were found to have high affinity for sigma sites.

Second-Generation and Selective Ligands

The need for more specific tools to probe S1R function led to the development of ligands with improved selectivity.

-

PRE-084: A widely used selective S1R agonist that has been pivotal in studying the receptor's role in neuroprotection and cognitive enhancement.

-

BD-1063: A potent and selective S1R antagonist that has been instrumental in differentiating the functions of S1R from those of S2R.

-

NE-100: Another selective S1R antagonist with a distinct chemical structure, further expanding the pharmacological toolbox.

-

SA4503 (Cutamesine): A potent and selective S1R agonist that has been investigated for its antidepressant and cognitive-enhancing effects.

Novel and Emerging Ligands

The quest for novel S1R modulators with optimized pharmacokinetic and pharmacodynamic properties is an active area of research, with several compounds in preclinical and clinical development for various indications.

-

E-52862: A highly selective S1R antagonist that has been evaluated in clinical trials for the treatment of neuropathic pain.

-

[¹⁸F]FTC-146 (CM-304): A radiolabeled S1R ligand developed for positron emission tomography (PET) imaging, enabling the in vivo visualization and quantification of S1R in the brain and peripheral tissues.

-

SI 1/28: A benzylpiperazine derivative and a highly selective S1R antagonist with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.

Quantitative Binding Data of Selected Sigma-1 Receptor Ligands

The following table summarizes the binding affinities (Ki) of a selection of S1R ligands. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand, tissue preparation, and assay buffer used.

| Ligand | Type | Ki (nM) for Sigma-1 | Selectivity (S1 vs S2) | Reference |

| (+)-Pentazocine | Agonist | 4.8 | 354-fold | |

| Haloperidol | Antagonist | 5.2 | - | |

| PRE-084 | Agonist | 2.2 | >100-fold | |

| NE-100 | Antagonist | 3.7 | 145-fold | |

| BD-1063 | Antagonist | 11.2 | 160-fold | |

| SA4503 (Cutamesine) | Agonist | 4.6 | 14-fold | |

| Fluvoxamine | Agonist | 31 | 200-fold | |

| E-52862 | Antagonist | 0.8 | >1000-fold | |

| SI 1/28 | Antagonist | 1.4 | 423-fold |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and density of receptors. Below are detailed protocols for saturation and competition binding assays for the S1R.

Protocol 1: Saturation Binding Assay to Determine Bmax and Kd

This assay measures the binding of increasing concentrations of a radiolabeled ligand to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand.

Materials:

-

Membrane preparation expressing S1R (e.g., from guinea pig liver or transfected cells)

-

Radioligand (e.g., [³H]-(+)-pentazocine)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM Haloperidol)

-

96-well microplates

-

Glass fiber filters (e.g., GF/B)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Plate Setup: Prepare a 96-well plate with triplicate wells for each concentration of the radioligand. Include wells for total binding and non-specific binding.

-

Reagent Addition:

-

To all wells, add 50 µL of assay buffer.

-

To the non-specific binding wells, add 50 µL of the non-specific binding determinator (e.g., 10 µM Haloperidol). To the total binding wells, add 50 µL of assay buffer.

-

Add 50 µL of varying concentrations of the radioligand (e.g., 0.1-50 nM [³H]-(+)-pentazocine) to the respective wells.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 50-100 µg of protein) to all wells.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Terminate the assay by rapid filtration of the contents of each well through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

-

Analyze the data using non-linear regression to a one-site binding model to determine the Bmax and Kd values.

-

Protocol 2: Competition Binding Assay to Determine Ki

This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor, allowing for the determination of the inhibitory constant (Ki) of the test compound.

Materials:

-

Same as for the saturation binding assay, plus the unlabeled test compound.

Procedure:

-

Plate Setup: Prepare a 96-well plate with triplicate wells for each concentration of the test compound. Include wells for total binding and non-specific binding.

-

Reagent Addition:

-

To all wells, add 50 µL of assay buffer.

-

To the non-specific binding wells, add 50 µL of a high concentration of a known S1R ligand (e.g., 10 µM Haloperidol). To all other wells, add 50 µL of assay buffer.

-

Add 50 µL of varying concentrations of the unlabeled test compound to the respective wells.

-

Add 50 µL of a fixed concentration of the radioligand (typically at or near its Kd value, e.g., 5 nM [³H]-(+)-pentazocine) to all wells.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 50-100 µg of protein) to all wells.

-

-

Incubation, Filtration, and Quantification: Follow the same procedure as for the saturation binding assay.

-

Data Analysis:

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Analyze the data using non-linear regression to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Calcium Imaging

S1R activation is known to modulate intracellular calcium signaling. Calcium imaging is a common functional assay to assess the agonist or antagonist properties of test compounds.

Protocol 3: Fura-2-based Calcium Imaging

This protocol uses the ratiometric fluorescent calcium indicator Fura-2 to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to S1R ligand application.

Materials:

-

Cells expressing S1R (e.g., NG-108, PC12, or primary neurons)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope equipped with a ratiometric imaging system

-

Test compounds (agonists and antagonists)

-

Stimulus to induce calcium release (e.g., bradykinin, KCl)

Procedure:

-

Cell Culture: Plate the cells on glass coverslips and allow them to adhere and grow.

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells with HBS to remove excess dye and allow for de-esterification of the Fura-2 AM.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage in a perfusion chamber.

-

Continuously perfuse the cells with HBS.

-

Excite the cells alternately with light at 340 nm and 380 nm and capture the fluorescence emission at ~510 nm.

-

Record the ratio of the fluorescence intensities (F340/F380) over time, which is proportional to the [Ca²⁺]i.

-

-

Compound Application:

-

Establish a stable baseline fluorescence ratio.

-

Apply the test compound (agonist or antagonist) by adding it to the perfusion solution.

-

After a pre-incubation period with the test compound, apply a stimulus (e.g., bradykinin) to induce a calcium response.

-

-

Data Analysis:

-

Quantify the change in the F340/F380 ratio in response to the stimulus in the presence and absence of the test compound.

-

Agonists are expected to potentiate the stimulus-induced calcium response, while antagonists should block the effect of a known S1R agonist.

-

Signaling Pathways and Experimental Workflows

The S1R's function as a chaperone protein allows it to modulate a multitude of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of S1R signaling and a typical workflow for ligand discovery.

Caption: Sigma-1 Receptor Activation at the Endoplasmic Reticulum.

Caption: Sigma-1 Receptor Modulation of Plasma Membrane Proteins.

Caption: A Typical Workflow for Sigma-1 Receptor Ligand Discovery.

Conclusion

The journey of the Sigma-1 receptor from a pharmacological curiosity to a validated therapeutic target is a testament to the power of persistent scientific inquiry. Its unique identity as a ligand-operated chaperone protein has opened up new avenues for understanding and treating a wide range of complex diseases. The continued development of selective and potent S1R ligands, coupled with a deeper understanding of its intricate signaling networks, holds immense promise for the future of drug discovery. This guide provides a foundational resource for researchers and clinicians working to unlock the full therapeutic potential of modulating this remarkable receptor.

References

- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Endogenous Ligands for the Sigma-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1] It is a pluripotent modulator of cellular signaling, implicated in a wide range of physiological and pathological processes, including neuroprotection, synaptic plasticity, and cancer.[2][3] Unlike conventional receptors, the σ1R does not belong to any major receptor family and is considered a ligand-operated chaperone.[4] Its function is intricately regulated by the binding of both synthetic and endogenous ligands. This technical guide provides a comprehensive overview of the key endogenous ligands for the σ1R, their binding affinities, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Endogenous Ligands and Binding Affinities

Several classes of endogenous molecules have been identified as ligands for the Sigma-1 receptor. These include neurosteroids, sphingolipids, and the tryptamine N,N-dimethyltryptamine (DMT). Their binding affinities, typically expressed as the inhibition constant (Ki), have been determined through competitive radioligand binding assays.

Data Presentation: Quantitative Binding Affinities

The following tables summarize the reported Ki values for the major classes of endogenous Sigma-1 receptor ligands. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Table 1: Neurosteroid Binding Affinities for the Sigma-1 Receptor

| Endogenous Ligand | Ki (nM) | Species/Tissue | Radioligand | Reference(s) |

| Progesterone | 36 - 268 | Rat Brain, Guinea Pig Brain | --INVALID-LINK---SKF 10047, --INVALID-LINK---Pentazocine | [5] |

| Pregnenolone Sulfate | ~1,000 - 10,000 | Rat Brain | --INVALID-LINK---SKF 10047 | |

| Dehydroepiandrosterone (DHEA) | ~5,000 - 30,000 | Rat Brain | --INVALID-LINK---SKF 10047 | |

| Dehydroepiandrosterone Sulfate (DHEA-S) | ~30,000 | Rat Brain | --INVALID-LINK---SKF 10047 |

Table 2: Sphingolipid Binding Affinities for the Sigma-1 Receptor

| Endogenous Ligand | Ki (nM) | Preparation | Radioligand | Reference(s) |

| D-erythro-sphingosine | 140 | Purified σ1R | --INVALID-LINK---Pentazocine | |

| L-threo-sphingosine | 20 | Purified σ1R | --INVALID-LINK---Pentazocine | |

| N,N-dimethylsphingosine | 120 | Purified σ1R | --INVALID-LINK---Pentazocine | |

| Sphinganine | 73 | Purified σ1R | --INVALID-LINK---Pentazocine |

Table 3: Tryptamine Binding Affinities for the Sigma-1 Receptor

| Endogenous Ligand | Ki (µM) | Preparation | Radioligand | Reference(s) |

| N,N-Dimethyltryptamine (DMT) | ~14.75 | Rat Liver Membranes | --INVALID-LINK---Pentazocine |

Experimental Protocols

The characterization of endogenous ligands for the Sigma-1 receptor relies on a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This is the gold standard method for determining the binding affinity (Ki) of a test compound for the σ1R.

1. Membrane Preparation:

-

Homogenize tissue with high σ1R expression (e.g., guinea pig liver or rat brain) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format in a total volume of 200 µL.

-

To each well, add:

-

A fixed concentration of a selective σ1R radioligand, such as --INVALID-LINK---pentazocine (typically at a concentration close to its Kd value, e.g., 5 nM).

-

Increasing concentrations of the unlabeled endogenous ligand being tested.

-

A fixed amount of membrane protein (e.g., 100-200 µg).

-

-

Total Binding: Wells containing only the radioligand and membrane preparation.

-

Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of a known high-affinity σ1R ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.

-

Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B filters) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This assay is used to determine the functional activity (agonist or antagonist) of a ligand by measuring its effect on intracellular calcium levels.

1. Cell Culture and Loading with Calcium Indicator:

-

Culture cells expressing the Sigma-1 receptor (e.g., HEK293 cells or neuronal cell lines) on glass coverslips or in 96-well plates.

-

Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-8 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C. Intracellular esterases cleave the AM ester, trapping the dye inside the cells.

2. Calcium Imaging:

-

Mount the coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength fluorescence measurement.

-

Establish a baseline fluorescence reading in a physiological buffer.

-

Apply the endogenous ligand at various concentrations and record the change in fluorescence over time.

-

To determine if the ligand is an agonist, observe if it directly elicits a calcium response.

-

To determine if the ligand is an antagonist, pre-incubate the cells with the ligand and then stimulate them with a known σ1R agonist or a stimulus that releases calcium from the ER (e.g., thapsigargin). An antagonist will block or reduce the agonist-induced calcium response.

3. Data Analysis:

-

For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated to determine the intracellular calcium concentration.

-

Quantify the peak amplitude and duration of the calcium transients in response to ligand application.

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Functional Assay: Electrophysiology (Patch-Clamp)

This technique is used to measure the direct effects of endogenous ligands on the activity of ion channels modulated by the Sigma-1 receptor.

1. Cell Preparation:

-

Use primary neurons or cell lines expressing both the Sigma-1 receptor and the ion channel of interest (e.g., Kv1.3, Kv1.4 potassium channels, or voltage-gated sodium channels).

-

Isolate single cells for whole-cell patch-clamp recording.

2. Whole-Cell Patch-Clamp Recording:

-

Form a high-resistance seal between a glass micropipette and the cell membrane.

-

Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Clamp the membrane potential at a holding potential and apply voltage steps to elicit ion channel currents.

-

Record the baseline ion channel activity.

-

Perfuse the cell with a solution containing the endogenous ligand at a known concentration.

-

Record the changes in the ion channel's current amplitude, activation, inactivation, and other gating properties in the presence of the ligand.

3. Data Analysis:

-

Measure the peak current amplitude before and after ligand application.

-

Analyze the voltage-dependence of activation and inactivation by fitting the data to Boltzmann functions.

-

Determine the time course of the ligand's effect and its reversibility upon washout.

-

Construct dose-response curves to determine the concentration at which the ligand exerts its half-maximal effect.

Signaling Pathways and Experimental Workflows

The binding of endogenous ligands to the Sigma-1 receptor initiates a cascade of intracellular signaling events. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical workflow for identifying endogenous ligands.

Sigma-1 Receptor Signaling at the ER-Mitochondria Interface

Under basal conditions, the Sigma-1 receptor is associated with the chaperone BiP (Binding immunoglobulin Protein). Upon stimulation by endogenous agonists or cellular stress, the Sigma-1 receptor dissociates from BiP and translocates to chaperone client proteins, such as the inositol 1,4,5-trisphosphate (IP3) receptor. This interaction stabilizes the IP3 receptor, leading to enhanced calcium signaling from the ER to the mitochondria, which in turn stimulates ATP production and promotes cell survival.

Sigma-1 Receptor Modulation of NMDA Receptor Signaling

Sigma-1 receptor activation by endogenous agonists can potentiate N-methyl-D-aspartate receptor (NMDAR) function. One mechanism for this is the inhibition of small-conductance calcium-activated potassium (SK) channels. By inhibiting SK channels, which normally shunt NMDAR currents, Sigma-1 receptor activation leads to increased calcium influx through the NMDAR, thereby enhancing synaptic plasticity events like long-term potentiation (LTP).

Experimental Workflow for Endogenous Ligand Identification

The discovery and validation of endogenous ligands for the Sigma-1 receptor follows a multi-step process. It often begins with a hypothesis based on structural similarities to known synthetic ligands. This is followed by in vitro binding assays to determine affinity. Promising candidates are then subjected to a battery of functional assays to characterize their agonist or antagonist properties. Subsequently, their effects are evaluated in cellular models of relevant biological processes. Finally, in vivo studies using animal models are conducted to confirm the physiological relevance of the ligand-receptor interaction.

Conclusion

The identification and characterization of endogenous ligands for the Sigma-1 receptor have been instrumental in unraveling its complex biology. Neurosteroids, sphingolipids, and DMT represent a diverse array of molecules that fine-tune the activity of this chaperone protein, thereby influencing a multitude of cellular functions. The methodologies and signaling pathways outlined in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the Sigma-1 receptor. A deeper understanding of the interactions between the Sigma-1 receptor and its endogenous ligands will undoubtedly pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Human Sigma-1 Receptor Chaperone Domain Structure and Binding Immunoglobulin Protein (BiP) Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Sigma-1 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a multitude of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and neuropathic pain. This guide provides a comprehensive technical overview of the synthesis and characterization of S1R ligands. It details a representative synthetic protocol, outlines established experimental procedures for ligand characterization, and presents a summary of binding affinity data for a range of S1R ligands. Furthermore, this document illustrates the key signaling pathways associated with S1R activation, offering a foundational resource for researchers and professionals engaged in the discovery and development of novel S1R-targeting therapeutics.

Introduction to the Sigma-1 Receptor

The Sigma-1 receptor is a unique, ligand-operated chaperone protein predominantly located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2] Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel itself, but rather a modulator of various signaling proteins.[3] Under basal conditions, S1R is associated with the ER chaperone BiP (Binding immunoglobulin Protein).[1] Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments to interact with a diverse array of "client" proteins, including ion channels, G-protein coupled receptors, and kinases.[1] This pluripotent nature allows S1R to influence a wide range of cellular functions, such as calcium signaling, neuronal plasticity, and cellular survival.

Synthesis of a Selective Sigma-1 Receptor Ligand: PRE-084

A variety of chemical scaffolds have been explored for the development of S1R ligands, including derivatives of benzomorphans, piperidines, and spirocyclic compounds. A widely used and highly selective S1R agonist is PRE-084 (2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate hydrochloride). The following section details a plausible and detailed synthetic protocol for PRE-084, based on established organic chemistry principles.

Synthetic Scheme

The synthesis of PRE-084 can be achieved in two primary steps from commercially available starting materials:

-

Activation of the Carboxylic Acid: Conversion of 1-phenylcyclohexanecarboxylic acid to its more reactive acid chloride derivative.

-

Esterification: Reaction of the acid chloride with 2-morpholinoethanol to form the final ester product, followed by conversion to its hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Phenylcyclohexanecarbonyl chloride

-

Materials:

-

1-Phenylcyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser and drying tube (filled with CaCl₂)

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylcyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C for DCM) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 1-phenylcyclohexanecarbonyl chloride, a pale yellow oil, can be used in the next step without further purification.

-

Step 2: Synthesis of 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate (PRE-084) and its Hydrochloride Salt

-

Materials:

-

1-Phenylcyclohexanecarbonyl chloride (from Step 1)

-

2-Morpholinoethanol

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid solution in diethyl ether or dioxane

-

Diethyl ether or Hexanes for precipitation/crystallization

-

Silica gel for column chromatography (optional)

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-morpholinoethanol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 1-phenylcyclohexanecarbonyl chloride (1.0 eq) in anhydrous DCM to the stirred alcohol solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude PRE-084 free base.

-

Purification (Optional but Recommended): The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Salt Formation: Dissolve the purified PRE-084 free base in a minimal amount of a suitable solvent like diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) with stirring.

-

The hydrochloride salt of PRE-084 will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield PRE-084 hydrochloride as a white or off-white solid.

-

-

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Characterization of Sigma-1 Receptor Ligands

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for the S1R. These assays typically involve competition between a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) and the unlabeled test compound for binding to the receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol for Competitive Radioligand Binding Assay:

-

Materials:

-

Membrane preparation from a tissue source rich in S1R (e.g., guinea pig brain or liver).

-

Radioligand: [³H]-(+)-pentazocine.

-

Unlabeled test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: A high concentration of a known S1R ligand (e.g., 10 µM haloperidol).

-

96-well plates.

-

Glass fiber filters (e.g., GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd), and the membrane preparation to each well.

-

Competition: Add increasing concentrations of the unlabeled test compound to the wells. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of haloperidol).

-

Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Neurite Outgrowth

S1R agonists have been shown to promote neurite outgrowth, a key process in neuronal development and repair. This functional assay provides a measure of the biological activity of S1R ligands.

Experimental Workflow for Neurite Outgrowth Assay

Caption: Ligand-induced dissociation of S1R from BiP.

Downstream Effects of S1R Activation

Caption: Key downstream signaling effects of activated S1R.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of Sigma-1 receptor ligands. The detailed protocols for synthesis, binding assays, and functional assays, coupled with quantitative data and signaling pathway diagrams, offer a valuable resource for researchers in the field. The continued exploration of the S1R and the development of novel, selective ligands hold significant promise for the treatment of a wide range of debilitating neurological and psychiatric conditions.

References

- 1. Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Landscape of Sigma-1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including neuropathic pain, psychosis, and addiction.[1][2] Unlike classical receptors, S1R is a unique ligand-operated chaperone protein predominantly located at the mitochondria-associated membrane of the endoplasmic reticulum.[3][4] Its ability to modulate a variety of client proteins, including ion channels and G-protein coupled receptors, positions it as a critical node in cellular signaling.[5] S1R antagonists, by interfering with these interactions, offer a promising avenue for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular characteristics of S1R antagonists, focusing on their binding affinities, structure-activity relationships, and impact on key signaling pathways.

Molecular Characteristics of Sigma-1 Receptor Antagonists

Sigma-1 receptor antagonists are a structurally diverse class of molecules that exhibit high affinity and selectivity for S1R. Their primary mechanism of action involves binding to the receptor and preventing the conformational changes required for its chaperone activity. This inhibitory action disrupts the ability of S1R to interact with and modulate its various protein partners.

Binding Affinity of Selected Sigma-1 Receptor Antagonists

The binding affinity of antagonists to the S1R is a critical parameter in their pharmacological characterization. The inhibitory constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the Ki values for a selection of well-characterized and novel S1R antagonists.

| Compound | Chemical Class | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) | Reference |

| Haloperidol | Butyrophenone | 4 | 220 | 55 | |

| BD-1047 | Piperazine derivative | 4.6 | 134 | 29 | |

| BD-1063 | Piperazine derivative | 3.2 | 166 | 52 | |

| NE-100 | Substituted diamine | 0.9 | 1000 | >1100 | |

| E-52862 (S1RA) | Phenyl-substituted piperidine | 2.5 | >1000 | >400 | |

| [¹⁸F]FTC-146 | Phenyl-substituted piperidine | 1.1 | 1500 | >1300 | |

| SI 1/28 | Benzylpiperazine derivative | 6.1 | 2583 | 423 | |

| MS-377 | Piperazine derivative | 73 | 6900 | 94.5 | |

| Compound 137 | Not specified | 1.06 | Not specified | Not specified | |

| Sigma-1 receptor antagonist 2 | Not specified | 3.88 | 1288 | 332 | |

| Sigma-1 receptor antagonist 3 | Not specified | 1.14 | 1239 | 1087 |

Structure-Activity Relationships (SAR)

The development of potent and selective S1R antagonists has been guided by extensive structure-activity relationship (SAR) studies. These investigations have identified key chemical features that govern binding affinity and selectivity.

For many S1R antagonists, a common pharmacophore model includes:

-

A basic nitrogen atom: This is crucial for interaction with an acidic residue within the S1R binding pocket.

-

A hydrophobic region: This region, often an aromatic or cycloalkyl group, occupies a hydrophobic pocket in the receptor.

-

A spacer: A flexible or rigid linker of optimal length connects the basic nitrogen and the hydrophobic region.

For example, in the series of piperazine derivatives, modifications to the substituents on the piperazine ring and the nature of the hydrophobic tail have been shown to significantly impact affinity and selectivity. The "benzo-cracking" approach, where a conformationally constrained benzodioxane moiety was replaced by a more flexible 1,3-dioxane nucleus, led to compounds with significantly higher affinity and selectivity for S1R.

Experimental Protocols

The characterization of S1R antagonists relies on a combination of binding and functional assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1R.

Materials:

-

Membrane preparation from a source rich in S1R (e.g., guinea pig liver or cells overexpressing S1R).

-

Radioligand with high affinity and selectivity for S1R (e.g., --INVALID-LINK---pentazocine).

-

Test compounds (unlabeled antagonists).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known S1R ligand, e.g., haloperidol).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound. For total binding, add buffer.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay assesses the ability of S1R antagonists to modulate intracellular calcium levels, a key downstream signaling event.

Materials:

-

Cultured cells expressing S1R.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like R-GECO).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium).

-

S1R agonist (to stimulate calcium release).

-

Test compounds (S1R antagonists).

-

A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

-

Seed the cells in a multi-well plate suitable for fluorescence measurements.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of the S1R antagonist or vehicle control.

-

Stimulate the cells with an S1R agonist.

-

Monitor the changes in fluorescence intensity over time using a fluorescence plate reader or microscope.

-

The antagonist effect is observed as an inhibition of the agonist-induced increase in intracellular calcium.

-

Quantify the response (e.g., peak fluorescence, area under the curve) and determine the IC50 of the antagonist.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of ion channel activity and its modulation by S1R antagonists in real-time.

Materials:

-

Isolated cells (e.g., primary neurons or cell lines) expressing S1R and the ion channel of interest.

-

Patch-clamp rig including a microscope, micromanipulators, an amplifier, and data acquisition software.

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

S1R agonist and antagonist compounds.

Procedure:

-

Prepare the cells for recording.

-

Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with the intracellular solution.

-

Under the microscope, carefully guide the micropipette to the surface of a cell and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the cell membrane at a specific holding potential.

-

Apply voltage steps or ramps to elicit ion channel currents.

-

Record the baseline channel activity.

-

Perfuse the cell with a solution containing the S1R agonist to observe its effect on the ion channel currents.

-

Apply the S1R antagonist to determine its ability to block the agonist-induced modulation of the channel.

-

Analyze the current traces to determine changes in channel properties such as current amplitude, activation, and inactivation kinetics.

Signaling Pathways Modulated by Sigma-1 Receptor Antagonists

S1R antagonists exert their effects by interfering with the receptor's ability to modulate a variety of downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by S1R antagonism.

Modulation of NMDA Receptor Signaling

S1R is known to potentiate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. S1R antagonists can attenuate this potentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. advances-with-the-discovery-and-development-of-novel-sigma-1-receptor-antagonists-for-the-management-of-pain - Ask this paper | Bohrium [bohrium.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigma-1 Receptor: A Comprehensive Technical Guide to its Pharmacology and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Sigma-1 receptor (S1R), a unique ligand-operated intracellular chaperone protein, has emerged as a compelling therapeutic target for a multitude of central nervous system (CNS) and peripheral disorders. Initially mischaracterized as an opioid receptor, the S1R is now understood to be a distinct entity primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), where it plays a pivotal role in regulating cellular stress responses and maintaining calcium homeostasis.[1][2] Its modulation of various ion channels and neurotransmitter systems underscores its therapeutic potential in neurodegenerative diseases, psychiatric disorders, and chronic pain. This technical guide provides an in-depth overview of the S1R's pharmacology, summarizes quantitative ligand binding data, details key experimental protocols for its study, and visualizes its complex signaling pathways.

Core Pharmacology of the Sigma-1 Receptor

The S1R is a 223-amino acid transmembrane protein that forms homo-oligomers and acts as a molecular chaperone.[2] Under basal conditions, it is complexed with the binding immunoglobulin protein (BiP), another ER chaperone.[3] Upon stimulation by agonist ligands or cellular stress, the S1R dissociates from BiP, allowing it to interact with a variety of "client" proteins, thereby modulating their function.[3]

Cellular Localization and Function

The S1R is strategically located at the mitochondria-associated ER membrane (MAM), a critical interface for intercellular communication and calcium signaling. This localization allows it to regulate the transfer of calcium from the ER to the mitochondria, a process vital for cellular bioenergetics. The S1R's chaperone activity also plays a role in the unfolded protein response (UPR), helping to mitigate ER stress.

Ligand Binding Profile

The S1R binds a structurally diverse array of ligands, including endogenous molecules and synthetic compounds. While no definitive endogenous ligand has been identified, neurosteroids such as progesterone and pregnenolone, as well as the hallucinogen N,N-dimethyltryptamine (DMT), are considered potential candidates. Synthetic ligands include agonists, such as (+)-pentazocine and PRE-084, and antagonists, like haloperidol and S1RA (E-52862).

Quantitative Ligand Binding Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of selected S1R ligands. These values are essential for understanding the structure-activity relationships and for the design of novel therapeutic agents.

Table 1: Binding Affinities (Ki) of Selected Sigma-1 Receptor Ligands

| Compound | Class | Ki (nM) | Species/Tissue | Radioligand | Reference(s) |

| (+)-Pentazocine | Agonist | 4.8 ± 0.4 | Guinea Pig Liver | --INVALID-LINK---Pentazocine | |

| PRE-084 | Agonist | 44 | N/A | N/A | |

| Haloperidol | Antagonist | 5.2 ± 1.3 | Guinea Pig Liver | --INVALID-LINK---Pentazocine | |

| S1RA (E-52862) | Antagonist | 17 | Human | N/A | |

| NE-100 | Antagonist | 4.16 | N/A | N/A | |

| Dextromethorphan | Agonist | N/A | N/A | N/A | |

| N,N-Dimethyltryptamine (DMT) | Endogenous Ligand | Micromolar concentrations | N/A | N/A | |

| Progesterone | Neurosteroid | N/A | N/A | N/A | |

| Fluvoxamine | Antidepressant/Agonist | 31 ± 3 | Guinea Pig Liver | --INVALID-LINK---Pentazocine | |

| Donepezil | AChE Inhibitor/Agonist | N/A | N/A | N/A | |

| CM-304 | Antagonist | N/A | N/A | N/A | |

| AZ-66 | Antagonist | N/A | N/A | N/A | |

| SI 1/28 | Antagonist | N/A | N/A | N/A | |

| (R/S)-RC-752 | Antagonist | N/A | N/A | N/A | |

| PW507 | Antagonist | N/A | N/A | N/A |

Table 2: Functional Potencies (IC50/EC50) of Selected Sigma-1 Receptor Ligands

| Compound | Functional Assay | IC50/EC50 (nM) | Cell Line/Tissue | Reference(s) |

| S1RA (E-52862) | 5-HT2B receptor antagonism | 4700 | Human | |

| Dextrallorphan | Radioligand Binding | 10,000 ± 1,500 | Rat Brain | |

| IPAG | Cell Proliferation (MTS Assay) | 24,000 | MDA-MB-468 | |

| IPAG | Calcium Assay | 123,000 | MDA-MB-468 | |

| PW507 | CYP Isozyme Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) | >50,000 | Human Liver Microsomes | |

| E-52862 | CYP Isozyme Inhibition (1A2) | 7,400 | Human Liver Microsomes | |

| E-52862 | CYP Isozyme Inhibition (2C9, 2C19, 2D6, 3A4) | >50,000 | Human Liver Microsomes |

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro and in vivo assays used to characterize S1R ligands.

In Vitro Assays

This assay determines the binding affinity of a test compound for the S1R by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparation from a tissue with high S1R expression (e.g., guinea pig liver or brain).

-

Radioligand: [3H]-(+)-pentazocine is commonly used.

-

Non-labeled ligand for determining non-specific binding (e.g., haloperidol).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

96-well plates.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation counter.

-

-

Protocol:

-

Prepare membrane homogenates from the chosen tissue.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compound.

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled S1R ligand).

-

Incubate the plate at 37°C for 90-150 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value of the test compound from the competition binding data.

-

This functional assay assesses the ability of a ligand to modulate S1R-mediated calcium signaling.

-

Materials:

-

Cells expressing S1R (e.g., BV2 microglia or purified retinal ganglion cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8-AM or Fura-2-AM).

-

Test compounds (agonists and antagonists).

-

Stimulating agent (e.g., KCl to depolarize cells or thapsigargin to deplete ER calcium stores).

-

Fluorescence microscope with an imaging system.

-

-

Protocol:

-

Culture cells on coverslips and load them with a calcium-sensitive dye.

-

Mount the coverslip on the microscope stage and perfuse with a physiological saline solution to establish a baseline fluorescence.

-

Apply the test compound via the perfusion system.

-

Stimulate the cells to induce a calcium response.

-

Record the changes in fluorescence intensity over time.

-

Analyze the data to determine the effect of the test compound on intracellular calcium levels. Agonists are expected to modulate the calcium response, while antagonists should block the effect of a known agonist.

-

This assay directly measures the functional activity of S1R ligands by monitoring the dissociation of the S1R-BiP complex.

-

Materials:

-

Cells co-expressing tagged S1R and BiP (e.g., using NanoBiT technology).

-

Test compounds (agonists and antagonists).

-

Luminometer.

-

-

Protocol:

-

Culture the engineered cells in a suitable plate format.

-

Add the test compounds at various concentrations.

-

Measure the luminescence signal over time. A decrease in the signal indicates dissociation of the S1R-BiP complex, characteristic of agonist activity.

-

Antagonists are identified by their ability to block the agonist-induced dissociation.

-

In Vivo Assays

These models are used to evaluate the analgesic potential of S1R antagonists in chronic pain states.

-

Model: Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) in rodents.

-

Procedure:

-

Surgically induce neuropathy in the animals.

-

Assess baseline pain thresholds (mechanical allodynia using von Frey filaments, thermal hyperalgesia using the Hargreaves test).

-

Administer the test compound (e.g., S1RA) systemically.

-

Measure pain thresholds at various time points after drug administration.

-

A significant increase in pain thresholds compared to vehicle-treated animals indicates an analgesic effect.

-

This is a widely used behavioral assay to screen for antidepressant-like activity.

-

Procedure:

-

Place a mouse or rat in a cylinder of water from which it cannot escape.

-

The duration of immobility during a set period is recorded.

-

Administer the test compound (typically an S1R agonist) prior to the test.

-

A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

This test assesses recognition memory and is used to evaluate the cognitive-enhancing effects of S1R ligands.

-

Procedure:

-

Habituate the animal to an open-field arena.

-

During a training session, expose the animal to two identical objects.

-

After a retention interval, place the animal back in the arena with one familiar object and one novel object.

-

Record the time spent exploring each object.

-

A preference for exploring the novel object indicates intact recognition memory. S1R agonists are often tested for their ability to enhance performance in this task.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key S1R signaling pathways and experimental workflows.

Sigma-1 Receptor Signaling at the MAM

Caption: S1R signaling at the Mitochondria-Associated ER Membrane (MAM).

Experimental Workflow for S1R Ligand Characterization

Caption: A typical workflow for the preclinical evaluation of novel S1R ligands.

Therapeutic Potential

The multifaceted role of the S1R in cellular homeostasis and neurotransmission makes it a promising target for a wide range of diseases.

Neurodegenerative Diseases

By mitigating ER stress, regulating calcium signaling, and promoting cell survival, S1R agonists have shown neuroprotective effects in preclinical models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).

Psychiatric Disorders

S1R modulators have demonstrated potential in treating depression, anxiety, and schizophrenia. Some existing antidepressants, such as fluvoxamine, exhibit high affinity for the S1R, suggesting that this receptor may contribute to their therapeutic effects.

Pain Management

S1R antagonists have shown significant efficacy in preclinical models of neuropathic and inflammatory pain. By modulating central sensitization, these compounds offer a novel, non-opioid approach to pain relief. The S1R antagonist S1RA (E-52862) has undergone clinical trials for various pain conditions.

Conclusion

The Sigma-1 receptor represents a paradigm shift in our understanding of intracellular signaling and its therapeutic implications. Its unique chaperone function and its role as a modulator of key cellular processes have positioned it as a high-value target for drug discovery. The continued development of selective S1R ligands, guided by the robust pharmacological and methodological framework outlined in this guide, holds immense promise for addressing unmet medical needs in a variety of debilitating disorders.

References

The Sigma-1 Receptor's Intimate Dance with Neurosteroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein predominantly located at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[1][2]. It is a pluripotent modulator of cellular signaling, implicated in a wide array of neurological and psychiatric conditions[1]. Unlike classical receptors, S1R shares no homology with other mammalian proteins and acts as an intracellular signal transduction amplifier[3][4]. A growing body of evidence highlights the critical role of endogenous neurosteroids in modulating S1R function, positioning this interaction as a key area of interest for therapeutic development. This technical guide provides an in-depth exploration of the interaction between S1R and various neurosteroids, focusing on quantitative binding data, detailed experimental protocols, and the intricate signaling pathways involved.

Core Interaction: Neurosteroids as Endogenous Ligands

Several neurosteroids have been identified as endogenous ligands for the S1R, exhibiting a range of binding affinities and functional effects. These interactions are crucial for understanding the physiological roles of both S1R and neurosteroids in the central nervous system.

Quantitative Binding Affinities

The affinity of neurosteroids for the S1R is typically determined through competitive radioligand binding assays, where the ability of a neurosteroid to displace a known radiolabeled S1R ligand is measured. The inhibitory constant (Ki) is a quantitative measure of this binding affinity.

| Neurosteroid | Binding Affinity (Ki) in nM | Functional Activity at S1R | Reference Tissue/Cell Line |

| Progesterone | 36 - 268 | Antagonist | Rat forebrain homogenates, Guinea pig brain |

| Pregnenolone Sulfate (PREG-S) | ~175 (as displacer) | Agonist | Rat brain homogenates |

| Dehydroepiandrosterone (DHEA) | Binds, specific Ki not consistently reported | Agonist | - |

| Dehydroepiandrosterone Sulfate (DHEA-S) | Binds, specific Ki not consistently reported | Agonist | - |

Note: Ki values can vary depending on the specific experimental conditions, including the radioligand used and the tissue preparation.

Progesterone consistently demonstrates the highest affinity for the S1R among the studied neurosteroids and functions as a potent endogenous antagonist. Conversely, PREG-S and DHEA-S are recognized as S1R agonists.

Signaling Pathways Modulated by Neurosteroid-S1R Interaction

The binding of neurosteroids to the S1R initiates a cascade of intracellular signaling events, primarily through the receptor's chaperone activity. Under basal conditions, S1R is associated with the Binding Immunoglobulin Protein (BiP) at the ER membrane. Upon agonist binding, S1R dissociates from BiP and can translocate to interact with and modulate various "client" proteins, including ion channels and other receptors.

Modulation of Ion Channels and Neuronal Excitability

A primary consequence of neurosteroid interaction with S1R is the modulation of various ion channels, which has profound effects on neuronal excitability and synaptic plasticity.

-

NMDA Receptors: S1R agonists like DHEA-S and PREG-S can potentiate N-methyl-D-aspartate receptor (NMDAr) function. This is achieved through a direct interaction between S1R and the NR1 subunit of the NMDAr, which enhances channel trafficking to the plasma membrane. Progesterone, as an S1R antagonist, can disrupt this interaction. This modulation of NMDAr is crucial for learning and memory processes.

-

Voltage-Gated Sodium (Nav) Channels: DHEA-S has been shown to inhibit persistent sodium currents through a signaling pathway involving S1R, Gi proteins, and protein kinase C (PKC). Progesterone can act as an antagonist in the S1R-mediated modulation of voltage-gated sodium channels.

-

Voltage-Gated Calcium (Cav) Channels: Activation of S1R by PREG-S can facilitate L-type calcium channel-dependent long-term potentiation (LTP), a key mechanism in synaptic plasticity.

-

Other Ion Channels: The S1R-neurosteroid interaction also influences the function of other channels, such as the hERG potassium channel and the TRPV1 channel. Progesterone can promote the sequestration of S1R with BiP, preventing its association with TRPV1 and thereby modulating pain perception.

Below are diagrams illustrating these key signaling pathways.

Experimental Protocols

The characterization of neurosteroid interaction with S1R relies on a set of established experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of unlabelled compounds (like neurosteroids) to the S1R.

Objective: To determine the inhibitory constant (Ki) of a test neurosteroid for the S1R.

Principle: A competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the S1R, such as --INVALID-LINK---pentazocine.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in S1R (e.g., guinea pig liver, rat brain) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine at its Kd concentration), and varying concentrations of the unlabeled test neurosteroid.

-

Total Binding: Wells containing only membranes and the radioligand.

-

Non-specific Binding: Wells containing membranes, the radioligand, and a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.

-

Incubate the plate for a defined period (e.g., 90 minutes at 37°C) to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound from the unbound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test neurosteroid concentration.

-

Determine the IC50 value (the concentration of the neurosteroid that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Patch-Clamp)

This technique is used to study the functional effects of neurosteroid-S1R interaction on ion channel activity in real-time.

Objective: To measure changes in ion channel currents in response to neurosteroid application and determine the involvement of S1R.

Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane of a single neuron.

Detailed Methodology:

-

Cell/Slice Preparation:

-

Prepare acute brain slices (e.g., from the hippocampus) or use cultured neurons expressing the ion channel of interest.

-

Maintain the preparation in an artificial cerebrospinal fluid (aCSF) continuously bubbled with carbogen (95% O₂, 5% CO₂).

-

-

Recording:

-

Identify a target neuron under a microscope.

-

Using a micromanipulator, carefully approach the neuron with a glass micropipette filled with an internal solution that mimics the intracellular ionic composition.

-

Apply gentle suction to form a high-resistance seal ("giga-seal") between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration.

-

Clamp the membrane potential at a desired voltage and record the baseline ionic currents.

-

-

Drug Application:

-

Apply the neurosteroid (e.g., DHEA-S) to the bath solution at a known concentration.

-

Record any changes in the ion channel currents (e.g., persistent sodium current or NMDA-evoked currents).

-

To confirm the involvement of S1R, co-apply a specific S1R antagonist (e.g., NE-100 or haloperidol) to see if it blocks the effect of the neurosteroid.

-

-

Data Analysis:

-

Analyze the recorded currents to measure changes in amplitude, kinetics, and other parameters.

-

Compare the currents before, during, and after drug application.

-

Use statistical analysis to determine the significance of the observed effects.

-

Conclusion

The intricate interplay between neurosteroids and the Sigma-1 receptor represents a vital modulatory system within the central nervous system. Progesterone's role as a potent antagonist, and DHEA-S and PREG-S as agonists, highlights a sophisticated endogenous mechanism for regulating neuronal function through the modulation of key ion channels and signaling pathways. The experimental protocols detailed herein provide a robust framework for further investigation into this fascinating area. A deeper understanding of these interactions holds significant promise for the development of novel therapeutics targeting a range of neurological and psychiatric disorders where S1R and neurosteroid signaling are dysregulated.

References

An In-depth Technical Guide to the Subcellular Localization of Sigma-1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily residing within the endoplasmic reticulum (ER). Its strategic positioning at the interface of several key organelles allows it to modulate a wide array of cellular processes, including calcium homeostasis, lipid metabolism, and cellular stress responses. This technical guide provides a comprehensive overview of the subcellular localization of S1R, detailing its primary residence at the mitochondria-associated ER membrane (MAM) and its dynamic translocation to other cellular compartments. We present available quantitative data on its distribution, detailed experimental protocols for its study, and visual representations of its key signaling pathways.

Subcellular Distribution of Sigma-1 Receptors

The Sigma-1 receptor is predominantly an intracellular protein, strategically located to act as a crucial signaling modulator. Its subcellular distribution is dynamic and can be influenced by cellular stress and ligand binding.

Primary Localization: The Mitochondria-Associated ER Membrane (MAM)

A substantial body of evidence indicates that the primary residence of S1R is the mitochondria-associated membrane (MAM), a specialized subdomain of the ER that forms a close physical and functional connection with mitochondria.[1][2][3][4][5] This localization is critical for S1R's role in regulating ER-mitochondria communication, particularly in calcium signaling and lipid exchange. At the MAM, S1R is often found in a complex with another ER chaperone, BiP (Binding immunoglobulin Protein), in its inactive state.

Other Subcellular Locations

While highly enriched at the MAM, S1R has also been identified in other subcellular compartments:

-

Bulk Endoplasmic Reticulum: S1R is distributed throughout the ER network, including both tubular and vesicular structures.

-

ER-Plasma Membrane (ER-PM) Junctions: Upon agonist stimulation, S1R can translocate to the junctions between the ER and the plasma membrane. This repositioning is crucial for its modulation of various plasma membrane proteins, including ion channels and receptors.

-

Nuclear Envelope: S1R has been observed at both the inner and outer nuclear membranes. This localization allows it to participate in the regulation of gene transcription by interacting with chromatin-remodeling factors.

-

ER-Lipid Droplet (ER-LD) Interface: S1R is also found at the interface between the ER and lipid droplets, suggesting a role in lipid metabolism and transport.

Quantitative Distribution of Sigma-1 Receptors

A comprehensive quantitative analysis of the distribution of endogenous Sigma-1 receptors across all subcellular compartments is not yet available in the scientific literature. However, several studies have provided valuable quantitative insights into its localization in specific cellular regions using advanced imaging and biochemical techniques. The following table summarizes the currently available quantitative data.

| Subcellular Location | Cell Type | Method | Percentage of Total S1R | Reference |

| ER-Plasma Membrane Junctions | HEK293 cells | TIRF microscopy of S1R-GFP | 16 ± 7% of total fluorescence in the TIRF plane | Zhemkov et al., 2021 |

| Cell Surface | HEK293 cells | Cell surface biotinylation | ~2.2 - 2.8% of total S1R | Giam et al., 2021 |

It is important to note that these values are derived from specific experimental contexts and may not be generalizable to all cell types or conditions. The use of fusion proteins (S1R-GFP) may also influence subcellular distribution.

Qualitative and semi-quantitative studies consistently demonstrate a significant enrichment of S1R in purified MAM fractions compared to crude mitochondrial or microsomal fractions, as determined by Western blot analysis.

Signaling Pathways Modulated by Sigma-1 Receptors at Different Subcellular Locations

The subcellular localization of S1R is intimately linked to its function. By residing at or translocating to different organelle interfaces, S1R can interact with a diverse array of proteins to modulate specific signaling pathways.

Signaling at the Mitochondria-Associated ER Membrane (MAM)

At the MAM, S1R plays a pivotal role in maintaining cellular homeostasis, primarily through the regulation of calcium signaling and the ER stress response.

-

Calcium Homeostasis: In its resting state, S1R is bound to the chaperone BiP. Upon ER calcium depletion or agonist stimulation, S1R dissociates from BiP and binds to and stabilizes the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3). This interaction facilitates the transfer of calcium from the ER to the mitochondria, which is crucial for mitochondrial bioenergetics.

Signaling at the ER-Plasma Membrane (ER-PM) Junctions

Upon translocation to the ER-PM junctions, S1R interacts with and modulates the activity of a variety of plasma membrane proteins, thereby influencing cellular excitability and signaling.

-

Ion Channel Modulation: S1R has been shown to interact with and regulate the function of several voltage-gated ion channels, including potassium (Kv), sodium (Nav), and calcium (Cav) channels, as well as NMDA receptors. This modulation can alter neuronal firing rates and synaptic plasticity.

Signaling at the Nuclear Envelope

S1R's presence at the nuclear envelope allows it to influence gene expression.

-

Transcriptional Regulation: At the nuclear envelope, S1R can interact with proteins like emerin to recruit chromatin-remodeling factors, thereby regulating the transcription of specific genes.

Experimental Protocols for Studying Sigma-1 Receptor Subcellular Localization